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Compound of Interest

2-(4-
Compound Name:
Methoxyphenyl)acetophenone

Cat. No.: B028337

An In-Depth Technical Guide to Deoxyanisoin [2-(4-Methoxyphenyl)acetophenone]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deoxyanisoin (CAS No. 120-44-5),
a diaryl ketone with a deoxybenzoin scaffold. While the systematic IUPAC name is 1,2-bis(4-
methoxyphenyl)ethanone, it is also recognized by the synonym 4'-Methoxy-2-(p-
methoxyphenyl)acetophenone, which aligns with the topic of this guide. Deoxyanisoin serves
as a valuable intermediate in organic synthesis, and its core structure is of significant interest in
medicinal chemistry. The deoxybenzoin scaffold is a key pharmacophore in the development of
novel therapeutics, including Selective Estrogen Receptor Modulators (SERMS), antioxidants,
and immunosuppressive agents.[1][2][3] This document details the compound's
physicochemical properties, provides validated synthesis and purification protocols, discusses
key chemical transformations, outlines analytical characterization methods, and summarizes its
applications in research and drug development, alongside essential safety and handling
information.

Compound Identification and Physicochemical
Properties
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Deoxyanisoin is a symmetrical diarylethanone characterized by two 4-methoxyphenyl (anisyl)

groups linked by a keto-ethylene bridge.

Property Value Reference(s)

CAS Number 120-44-5 [4]

Molecular Formula C16H1603 [4]

Molecular Weight 256.30 g/mol [4]
1,2-bis(4-

IUPAC Name [4]
methoxyphenyl)ethanone
Desoxyanisoin, Deoxy-p-
anisoin, 4,4'-

Synonyms Dimethoxydeoxybenzoin, 4'- [41[5][6]
Methoxy-2-(p-
methoxyphenyl)acetophenone
White to off-white crystalline

Appearance , [7]
solid

Melting Point 110-112 °C [51[7]

" ) ~415.6 °C at 760 mmHg

Boiling Point ) [5]

(rough estimate)
Sparingly soluble in water;
Solubility slightly soluble in chloroform [61[7]

and methanol.

Synthesis and Purification

The synthesis of Deoxyanisoin can be approached through several routes. The two most

common and reliable methods are the Friedel-Crafts acylation of anisole and the reduction of

anisoin.

Method A: Friedel-Crafts Acylation
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This is the most prevalent industrial and laboratory-scale method, involving the electrophilic
acylation of an aromatic ring.[1]

Principle: The reaction proceeds via the formation of an acylium ion from 4-
methoxyphenylacetyl chloride using a strong Lewis acid catalyst, typically aluminum chloride
(AICI5). Anisole then acts as the nucleophile, attacking the acylium ion. The para-position of
anisole is strongly favored for substitution due to the activating, para-directing nature of the
methoxy group and for steric reasons. A stoichiometric amount of AICIs is crucial because the
catalyst complexes with both the carbonyl oxygen of the acylating agent and the final ketone
product.[1]
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Caption: Workflow for Deoxyanisoin synthesis via Friedel-Crafts acylation.
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Detailed Protocol:

Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet/outlet. All solvents and reagents must be anhydrous, as
moisture deactivates the AICIs catalyst.[1]

Reaction Setup: Charge the flask with anhydrous dichloromethane (CH2Cl2) and aluminum
chloride (AICIs, 1.1 equivalents). Cool the suspension to 0 °C in an ice bath.

Reagent Addition: Dissolve 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous
CH2Clz and add it dropwise to the stirred AICIs suspension, maintaining the temperature at O
°C. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the acylium
ion complex.

Acylation: Add a solution of anisole (1.05 equivalents) in anhydrous CH2Cl2 dropwise via the
dropping funnel. The reaction is exothermic; maintain the temperature between 0-5 °C during
the addition.

Reaction Completion: After the addition is complete, allow the reaction to stir at room
temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

Workup (Quench): Cautiously pour the reaction mixture into a flask containing a mixture of
crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes
and brings the product into the organic layer.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and
extract the aqueous layer twice with CH2Cl-.

Washing: Combine the organic layers and wash sequentially with 1M HCI, water, saturated
sodium bicarbonate (NaHCO3) solution, and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by recrystallization from hot ethanol to yield pure
Deoxyanisoin as white crystals.
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Method B: Reduction of Anisoin

This method provides a high-yield route from a readily accessible precursor, anisoin (an a-
hydroxyketone), and is particularly useful for symmetrically substituted deoxybenzoins.

Principle: The reaction involves the reduction of the secondary alcohol (hydroxyl group) of
anisoin using a metal/acid system. Powdered tin in the presence of concentrated hydrochloric
acid acts as the reducing agent, selectively removing the hydroxyl group while leaving the
ketone and aromatic rings intact.

Detailed Protocol (Adapted from Organic Syntheses)[2]

e Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, charge
powdered tin (0.33 mole), anisoin (0.19 mole), 60 mL of 95% ethanol, and 52 mL of
concentrated hydrochloric acid.

o Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress can be monitored
by TLC until the starting anisoin spot disappears.

« |solation: While still hot, decant the solution away from the unreacted tin into a clean flask.
Cool the decanted solution to 0 °C to crystallize the product.

o Collection: Filter the white crystals by suction filtration.

e Washing and Recovery: Reheat the filtrate to boiling and use it to wash the remaining tin in
the reaction flask by decantation. Combine the washings with the initial filtrate, cool to 0 °C,
and collect the second crop of crystals.

 Purification: Combine all collected solids and recrystallize from approximately 450 mL of
boiling 95% ethanol. Cool to 0 °C to afford pure, colorless crystals of Deoxyanisoin.

Key Reactions and Mechanistic Insights

Deoxyanisoin's chemical reactivity is centered around its ketone carbonyl group and the
adjacent a-carbon protons.

o Alpha-Bromination: The methylene protons a to the carbonyl group are acidic and can be
readily substituted. Reaction with bromine in a solvent like carbon tetrachloride (CCla4) yields
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a-bromo-4,4'-dimethoxy-deoxybenzoin. This derivative is a useful intermediate for
introducing further functionalities.[6]

Applications in Research and Drug Development

While Deoxyanisoin is not an active pharmaceutical ingredient (API) itself, its deoxybenzoin

core is a privileged scaffold in medicinal chemistry, making it a critical starting material and

structural motif for drug discovery.

Selective Estrogen Receptor Modulators (SERMs): The deoxybenzoin framework is
structurally related to isoflavones, which are known phytoestrogens. Synthetic derivatives of
deoxybenzoin have been shown to possess significant estrogenic or anti-estrogenic activity.
[8] They can bind to both estrogen receptor alpha (ERa) and beta (ER[), and depending on
the substitution pattern, can act as agonists or antagonists.[1] This makes them valuable
leads for developing SERMs for applications in hormone replacement therapy and the
treatment of hormone-dependent cancers, such as breast cancer.[9]

Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins have been synthesized
and demonstrated potent antioxidant capabilities, effectively scavenging free radicals and
inhibiting lipid peroxidation.[2] Certain derivatives also exhibit significant inhibitory activity
against tyrosinase, a key enzyme in melanin production, suggesting potential applications in
cosmetics and treatments for hyperpigmentation.[2]

Immunosuppressive Agents: Novel deoxybenzoin oxime derivatives have been developed
that show potent immunosuppressive activity by inducing apoptosis in activated T-cells.[3]
Notably, lead compounds from this class were found to be significantly less cytotoxic than
the conventional immunosuppressant cyclosporine A, highlighting a promising therapeutic
window.[3]

Anti-Gout and Anti-Inflammatory Agents: Researchers have designed and synthesized
deoxybenzoin derivatives that target multiple pathways in gout pathology. Certain
compounds simultaneously inhibit xanthine oxidase (reducing uric acid production) and block
the activation of the NLRP3 inflammasome and TLR4 signaling pathways (reducing
inflammatory flares).[10]

Analytical Characterization
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Purity assessment and characterization of Deoxyanisoin are essential for its use in synthesis
and research. High-Performance Liquid Chromatography (HPLC) is the method of choice for
determining purity.
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Caption: General workflow for purity analysis of Deoxyanisoin by HPLC.
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Representative HPLC Protocol:

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and
column oven.

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The
exact ratio should be optimized to achieve a suitable retention time (typically 4-8 minutes).

Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.

Detection Wavelength: 275 nm (a strong absorbance maximum for the methoxy-substituted
aromatic rings).

Injection Volume: 10 pL.

Standard Preparation: Prepare a standard solution of Deoxyanisoin at approximately 0.1
mg/mL in the mobile phase.

Sample Preparation: Prepare the sample to be tested at the same concentration as the
standard.

System Validation: The protocol's validity is confirmed by the sharpness and symmetry of the
principal peak and the separation of any potential impurities or starting materials from the
main Deoxyanisoin peak.

Safety and Handling

Deoxyanisoin should be handled with appropriate personal protective equipment (PPE) in a
well-ventilated area or chemical fume hood.
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Hazard Information

Details

Reference(s)

GHS Pictogram

GHSO07 (Exclamation Mark)

[7]

Signal Word

Warning

[7]

Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

[7]

Precautionary Statements

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell.P302+P352: IF ON
SKIN: Wash with plenty of
soap and
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[7]

Storage

Store in a cool, dry place.

Keep container tightly sealed.

[5107]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-(4-Methoxyphenyl)acetophenone CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028337#2-4-methoxyphenyl-acetophenone-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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